molecular formula C18H15F2NO5 B12700050 Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester CAS No. 126335-08-8

Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester

Cat. No.: B12700050
CAS No.: 126335-08-8
M. Wt: 363.3 g/mol
InChI Key: DURGIPSJEIRDCN-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic molecule featuring a furopyridine core substituted with a 2-(difluoromethoxy)phenyl group at position 4, a methyl group at position 2, and an ethyl ester at position 2. The 5-oxo moiety and 5,7-dihydro configuration contribute to its partial saturation, distinguishing it from fully aromatic analogs.

Properties

CAS No.

126335-08-8

Molecular Formula

C18H15F2NO5

Molecular Weight

363.3 g/mol

IUPAC Name

ethyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate

InChI

InChI=1S/C18H15F2NO5/c1-3-24-16(22)13-9(2)21-11-8-25-17(23)15(11)14(13)10-6-4-5-7-12(10)26-18(19)20/h4-7,18H,3,8H2,1-2H3

InChI Key

DURGIPSJEIRDCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2COC(=O)C2=C1C3=CC=CC=C3OC(F)F)C

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : Commercially available 2-bromopyridine-3-carboxylic acid is used as the precursor.
  • Bromine-Lithium Exchange : Treat the acid with two molar equivalents of butyllithium to generate lithium 2-lithiopyridine-3-carboxylate.
  • Reaction with Carbonyl Compounds : The intermediate reacts with carbonyl compounds under controlled conditions.
  • Lactonization : Hydrochloric acid is added to facilitate lactonization, yielding furopyridinones in reasonable yields.

Key Reaction Conditions

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: Typically maintained at low temperatures to stabilize intermediates.
  • Yield Optimization: Reaction time and molar ratios are critical for maximizing yield.

Multi-Step Organic Synthesis

This method involves sequential reactions to achieve the target compound.

Steps

  • Condensation :

    • Substituted pyridines and furans undergo condensation using a catalyst.
    • Typical catalysts include Lewis acids or bases depending on the reaction conditions.
  • Cyclization :

    • Cyclization is achieved through intramolecular reactions facilitated by heat or specific reagents.
    • This step forms the furo[3,4-b]pyridine backbone.
  • Esterification :

    • The final step involves esterification using ethanol and acid catalysts to form the ethyl ester derivative.

Reaction Parameters

  • Temperature: Moderate heating (50–100°C) depending on the step.
  • Pressure: Atmospheric pressure or slightly elevated for cyclization.
  • Purity Control: Chromatographic techniques are employed post-reaction for purification.

Industrial Production Techniques

In industrial settings, large-scale synthesis emphasizes efficiency and sustainability.

Batch Process

  • Reactants are combined in automated reactors.
  • Precise control of temperature and pressure ensures consistent product quality.

Continuous Flow Process

  • Continuous flow reactors are used for high-throughput production.
  • These systems minimize waste and optimize reagent use.

Data Table: Key Reaction Parameters

Step Reactants Solvent/Reagents Temperature (°C) Yield (%)
Bromine-Lithium Exchange 2-Bromopyridine-3-carboxylic acid Butyllithium in THF -78 ~85
Cyclization Substituted pyridines Heat/Reagents 50–100 ~70
Esterification Ethanol + Acid Catalyst Ethanol Room Temp ~90

Notes on Optimization

  • Catalyst Selection : The choice of catalyst significantly impacts reaction rates and yields.
  • Temperature Control : Low temperatures stabilize intermediates during bromine-lithium exchange.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is recommended for final product isolation.

Chemical Reactions Analysis

Types of Reactions

Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These studies help in understanding biological pathways and developing new therapeutic agents.

Medicine

In medicine, the compound and its derivatives are investigated for their pharmacological properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making them candidates for drug development.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism by which Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related derivatives below:

Compound Name Substituent on Phenyl Ring Core Saturation Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-(Difluoromethoxy) 5,7-Dihydro C₁₈H₁₆F₂NO₅ 373.33 Difluoromethoxy enhances lipophilicity; ethyl ester aids bioavailability .
Ethyl 4-(2,3-Dichlorophenyl)-2-methyl-5-oxo-7H-furo[3,4-b]pyridine-3-carboxylate (Dehydro Felodipine Ester Lactone) 2,3-Dichloro 7H (Fully Unsaturated) C₁₈H₁₄Cl₂NO₄ 389.22 Dichloro groups increase electron-withdrawing effects; lactone structure may reduce metabolic stability .
2-Methyl-4-(3-nitrophenyl)-5-oxo-5,7-dihydrofuro[3,4-b]pyridine-3-carboxylic acid ethyl ester 3-Nitro 5,7-Dihydro C₁₇H₁₄N₂O₆ 342.30 Nitro group introduces strong electron-withdrawing effects; lower molar mass .
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester 2-(Difluoromethoxy) 1,4,5,7-Tetrahydro C₁₈H₁₈F₂NO₅ 375.34 Additional saturation (tetrahydro) may improve solubility but reduce aromatic interactions .
Ethyl 4-[2-(difluoromethylsulfonyl)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate 2-(Difluoromethylsulfonyl) 4,7-Dihydro C₁₉H₁₇F₂NO₆S 437.40 Sulfonyl group enhances electronegativity and potential metabolic stability .

Key Observations

  • Substituent Impact: Difluoromethoxy (Target Compound): Balances lipophilicity and metabolic resistance due to fluorine atoms . Dichloro (Dehydro Felodipine): Increases reactivity but may elevate toxicity risks .
  • Core Saturation :
    • 5,7-Dihydro vs. Tetrahydro : Partial saturation (5,7-dihydro) preserves some aromaticity for target engagement, while tetrahydro analogs () prioritize solubility .
  • Ester vs. Lactone :
    • Ethyl esters (Target Compound, ) are hydrolyzed in vivo to active acids, whereas lactones () require enzymatic cleavage, delaying activity .

Biological Activity

Furo(3,4-b)pyridine derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound Furo(3,4-b)pyridine-3-carboxylic acid, 5,7-dihydro-4-(2-(difluoromethoxy)phenyl)-2-methyl-5-oxo-, ethyl ester is a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16F2N2O4
  • Molecular Weight : 352.32 g/mol

Biological Activity Overview

The biological activities of furo[3,4-b]pyridine derivatives have been linked to various mechanisms including:

  • Anticancer Activity : Certain derivatives exhibit inhibitory effects on cancer cell proliferation by targeting specific kinases.
  • Antimicrobial Properties : Some compounds show effectiveness against bacterial strains and fungi.
  • Anti-inflammatory Effects : Inhibition of inflammatory pathways has been observed in preclinical studies.
  • Tyrosine Kinase Inhibition : The compound's structure allows it to interact with tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression .
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that furo[3,4-b]pyridine derivatives can modulate ROS levels, contributing to their anticancer properties .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory processes, leading to reduced inflammation .

Study 1: Anticancer Activity

A study conducted on the efficacy of furo[3,4-b]pyridine derivatives demonstrated significant inhibition of cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited an IC50 value of approximately 15 µM, indicating potent activity against tumor growth .

Study 2: Antimicrobial Effects

Research on the antimicrobial properties showed that the compound had effective bactericidal activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Study 3: Anti-inflammatory Properties

In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .

Data Table

Biological ActivityMechanismIC50/MIC Values
AnticancerTyrosine Kinase Inhibition15 µM
AntimicrobialBactericidal Activity8 - 32 µg/mL
Anti-inflammatoryCytokine InhibitionN/A

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